molecular formula C25H18O5 B1611407 Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)- CAS No. 79694-17-0

Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-

Cat. No. B1611407
CAS RN: 79694-17-0
M. Wt: 398.4 g/mol
InChI Key: ITMNEINISUYYJO-UHFFFAOYSA-N
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Description

Benzo[1,2-b:4,5-b’]difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)- is a compound that has been used in the synthesis of wide bandgap conjugated polymers . These polymers are important for providing complementary absorption with the state-of-the-art narrow bandgap nonfullerene electron acceptors to maximize the utilization of solar photons .


Synthesis Analysis

The compound has been used as a building block in the design and synthesis of two wide bandgap two-dimensional conjugated polymers, PBDFT–Bz and PBDFF–Bz . The synthesis process involves the use of benzo[1,2-b:4,5-b’]difuran as the building block .


Molecular Structure Analysis

The smaller oxygen atom in furan of P(BDF-FDPP) results in a planar conjugated backbone with negligible torsion (dihedral angle < 0.1°) determined by density functional theory . P(BDF-FDPP) exhibits broad absorption up to 940 nm with HOMO and LUMO located at −5.19 eV and −3.63 eV, respectively .


Chemical Reactions Analysis

The compound has been used in the synthesis of conjugated polymers for efficient fullerene-free polymer solar cells . The fullerene-free PBDFF–Bz:ITIC-based polymer solar cell (PSC) showed a PCE of 9.46% with a Jsc of 15.02 mA cm −2, a Voc of 0.94 V and a FF of 67% .


Physical And Chemical Properties Analysis

The compound contributes to the creation of polymers with a high degree of conjugation, reduced twisting between adjacent units, smaller π-stacking distance, and improved solubility .

Future Directions

The results obtained from the use of this compound in the synthesis of conjugated polymers for solar cells are among the best for fullerene-free devices with BDF-based polymers . This demonstrates that Benzo[1,2-b:4,5-b’]difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)- is a very promising candidate for highly efficient polymer solar cells .

properties

IUPAC Name

7-phenyl-3-(4-propoxyphenyl)furo[2,3-f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-2-12-28-17-10-8-16(9-11-17)23-19-14-20-18(13-21(19)30-25(23)27)22(24(26)29-20)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMNEINISUYYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C3C=C4C(=C(C(=O)O4)C5=CC=CC=C5)C=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074632
Record name Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-

CAS RN

79694-17-0
Record name 3-Phenyl-7-(4-propoxyphenyl)benzo[1,2-b:4,5-b′]difuran-2,6-dione
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Record name Benzo(1,2-b:4,5-b')difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
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Record name Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
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Record name Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
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Record name Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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